1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid
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Overview
Description
1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a difluoromethanesulfonyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-difluoromethanesulfonylpyrrolidine-3-carboxylic acid involves several steps. One common method includes the reaction of pyrrolidine with difluoromethanesulfonyl chloride in the presence of a base, followed by the introduction of a carboxylic acid group through subsequent reactions. The reaction conditions typically involve the use of solvents such as dichloromethane and bases like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The difluoromethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-difluoromethanesulfonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group may also play a role in binding to target molecules, enhancing the overall efficacy of the compound .
Comparison with Similar Compounds
1-Difluoromethanesulfonylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl-containing compounds: Compounds with sulfonyl groups exhibit similar reactivity patterns, particularly in substitution and oxidation reactions.
Carboxylic acid derivatives: These compounds share the carboxylic acid functional group, which influences their solubility and reactivity.
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO4S/c7-6(8)14(12,13)9-2-1-4(3-9)5(10)11/h4,6H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVXNHZRAKQDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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